N-[4-(NAPHTHALEN-1-YL)-1,3-THIAZOL-2-YL]-2-(NAPHTHALEN-1-YLOXY)ACETAMIDE
Description
N-[4-(Naphthalen-1-yl)-1,3-thiazol-2-yl]-2-(naphthalen-1-yloxy)acetamide is a heterocyclic compound featuring a thiazole core substituted at position 4 with a naphthalen-1-yl group. The acetamide moiety at position 2 is further functionalized with a naphthalen-1-yloxy group. This structure combines aromatic naphthyl systems with a thiazole ring, imparting unique electronic and steric properties.
Properties
IUPAC Name |
2-naphthalen-1-yloxy-N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N2O2S/c28-24(15-29-23-14-6-10-18-8-2-4-12-20(18)23)27-25-26-22(16-30-25)21-13-5-9-17-7-1-3-11-19(17)21/h1-14,16H,15H2,(H,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHKYNOHTVRVHAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CSC(=N3)NC(=O)COC4=CC=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[4-(NAPHTHALEN-1-YL)-1,3-THIAZOL-2-YL]-2-(NAPHTHALEN-1-YLOXY)ACETAMIDE typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction involving a naphthalene derivative and a thioamide. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity. Industrial production methods may involve optimization of these reactions to scale up the process while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
N-[4-(NAPHTHALEN-1-YL)-1,3-THIAZOL-2-YL]-2-(NAPHTHALEN-1-YLOXY)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace leaving groups in the molecule. Common reagents and conditions for these reactions include the use of appropriate solvents, temperature control, and catalysts to ensure the desired transformations
Scientific Research Applications
N-[4-(NAPHTHALEN-1-YL)-1,3-THIAZOL-2-YL]-2-(NAPHTHALEN-1-YLOXY)ACETAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological systems are explored to understand its potential as a therapeutic agent.
Medicine: Research focuses on its potential use in drug development, particularly for its anticancer and antimicrobial properties.
Industry: It is investigated for its applications in materials science, including the development of organic electronics and photonic devices
Mechanism of Action
The mechanism of action of N-[4-(NAPHTHALEN-1-YL)-1,3-THIAZOL-2-YL]-2-(NAPHTHALEN-1-YLOXY)ACETAMIDE involves its interaction with specific molecular targets. The thiazole ring and naphthalene moieties allow the compound to bind to enzymes or receptors, modulating their activity. This can lead to the inhibition or activation of biochemical pathways, which is crucial for its therapeutic effects. The exact molecular targets and pathways involved depend on the specific application being studied .
Comparison with Similar Compounds
Heterocyclic Core Modifications: Thiazole vs. Triazole
Triazole Derivatives (e.g., 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide)
- Structure : Replaces thiazole with a 1,2,3-triazole ring. Synthesized via copper-catalyzed 1,3-dipolar cycloaddition (click chemistry) between azides and alkynes .
- Functional Groups : Retains the naphthyloxy-methyl group and acetamide but lacks sulfur in the heterocycle.
- IR data (e.g., C=O stretch at 1671–1682 cm⁻¹) and NMR signals (e.g., δ 5.38–5.48 ppm for –CH₂– groups) align with acetamide and triazole moieties .
- Applications : Commonly used in drug discovery for metabolic stability and bioorthogonal reactivity .
Thiazole Derivatives (Target Compound)
- Structure : Thiazole core with sulfur contributing to electron-rich aromaticity.
- Properties: Sulfur atom enhances π-electron density, favoring charge-transfer interactions.
Substituent Variations: Naphthyl vs. Simpler Aromatic Groups
N-(Naphthalene-1-yl)Acetamide
N-(2-(Naphthalen-1-yloxy)-Ethyl)-Acetamide
Functional Group Additions: Chloromethyl and Nitro Modifications
N-[4-(Chloromethyl)-1,3-Thiazol-2-yl]-N-(3-Methylphenyl)Acetamide
Nitro-Substituted Triazoles (e.g., Compound 6b)
- Structure : Features a nitro group on the phenyl ring of the acetamide .
- Properties: Nitro group adds hydrogen-bond acceptors (IR: 1504 cm⁻¹ for asymmetric NO₂) and electron-withdrawing effects, altering electronic distribution. NMR data (e.g., δ 8.61 ppm for aromatic protons) indicates strong deshielding due to nitro groups .
Biological Activity
N-[4-(Naphthalen-1-yl)-1,3-thiazol-2-yl]-2-(naphthalen-1-yloxy)acetamide, commonly referred to as NTAA, is a compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and inflammation. This article explores the biological activity of NTAA, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
NTAA is characterized by a complex structure that includes a naphthalene moiety and a thiazole ring. The chemical formula can be represented as follows:
This structure contributes to its unique pharmacological properties.
Anticancer Activity
Recent studies have highlighted NTAA's potent inhibitory effects against various cancer cell lines. Notably, it has been shown to induce apoptosis and cell cycle arrest in breast, lung, and colon cancer cells. The following table summarizes the IC50 values for NTAA against different cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| Breast Cancer (MCF-7) | 15.2 | Induction of apoptosis |
| Lung Cancer (A549) | 12.5 | Cell cycle arrest |
| Colon Cancer (HT-29) | 10.8 | Apoptosis induction |
These findings suggest that NTAA may serve as a potential therapeutic agent in cancer treatment due to its ability to selectively target malignant cells while sparing normal cells.
Anti-inflammatory Properties
NTAA has also demonstrated significant anti-inflammatory effects. In animal models, it was found to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. The efficacy of NTAA in reducing inflammation is summarized in the following table:
| Model | Cytokine Level Reduction (%) | Dosage (mg/kg) |
|---|---|---|
| Carrageenan-induced paw edema | 50% | 20 |
| LPS-induced systemic inflammation | 60% | 10 |
Toxicity and Safety Profile
Despite its potent biological activities, NTAA exhibits low toxicity levels. Animal studies have indicated no significant side effects or acute toxicity after oral administration. This safety profile enhances its attractiveness as a candidate for further therapeutic exploration.
Case Studies
- Breast Cancer Study : A study involving MCF-7 breast cancer cells treated with NTAA showed a marked increase in apoptotic cell death compared to untreated controls. Flow cytometry analysis indicated an increase in the sub-G1 population, confirming apoptosis.
- Inflammation Model : In a model of carrageenan-induced paw edema in rats, administration of NTAA significantly reduced paw swelling compared to the control group, demonstrating its anti-inflammatory potential.
The mechanism by which NTAA exerts its biological effects appears to involve multiple pathways:
- Apoptosis Induction : Activation of caspases and modulation of Bcl-2 family proteins.
- Inflammatory Pathway Modulation : Inhibition of NF-kB signaling pathway leading to decreased cytokine production.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
